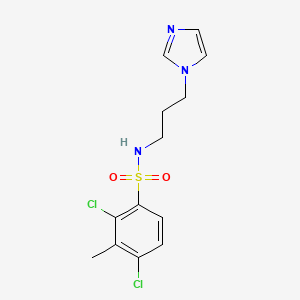

2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide

Descripción

This compound is a benzenesulfonamide derivative characterized by:

- Substituents on the benzene ring: Two chlorine atoms at positions 2 and 4, and a methyl group at position 2.

- Side chain: A propyl group linked to an imidazole moiety at the sulfonamide nitrogen.

Propiedades

Fórmula molecular |

C13H15Cl2N3O2S |

|---|---|

Peso molecular |

348.2 g/mol |

Nombre IUPAC |

2,4-dichloro-N-(3-imidazol-1-ylpropyl)-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H15Cl2N3O2S/c1-10-11(14)3-4-12(13(10)15)21(19,20)17-5-2-7-18-8-6-16-9-18/h3-4,6,8-9,17H,2,5,7H2,1H3 |

Clave InChI |

SYRJGKHYZKRLSR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCCN2C=CN=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 2,4-Dicloro-N-(3-imidazol-1-il-propil)-3-metil-bencensulfonamida normalmente implica múltiples pasos:

Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como el cloruro de 2,4-dicloro-3-metilbencensulfonilo y la 3-imidazol-1-il-propilamina.

Condiciones de reacción: La reacción entre estos materiales de partida se lleva a cabo bajo condiciones controladas, a menudo involucrando una base como la trietilamina para facilitar la reacción de sustitución nucleofílica.

Purificación: El producto resultante se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza.

Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la eficiencia.

Análisis De Reacciones Químicas

2,4-Dicloro-N-(3-imidazol-1-il-propil)-3-metil-bencensulfonamida experimenta varios tipos de reacciones químicas:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia de átomos de cloro.

Oxidación y reducción: El anillo imidazol puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.

Hidrólisis: El grupo sulfonamida puede hidrolizarse en condiciones ácidas o básicas.

Los reactivos comunes utilizados en estas reacciones incluyen bases (por ejemplo, hidróxido de sodio), ácidos (por ejemplo, ácido clorhídrico) y agentes oxidantes (por ejemplo, permanganato de potasio). Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

The compound exhibits significant antibacterial properties against a range of pathogens. Studies have shown that it is effective against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives of sulfonamides similar to this compound have demonstrated MIC values as low as 4 µg/mL against resistant strains of bacteria .

2. Antiviral Properties

Research indicates that imidazole derivatives, including the target compound, may possess antiviral activities. These compounds have been evaluated for their efficacy against viruses such as HIV and dengue virus, showing promising results in inhibiting viral replication at micromolar concentrations .

3. Antifungal Potential

In addition to antibacterial and antiviral properties, 2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide has been investigated for antifungal applications. Studies suggest that imidazole-based compounds can inhibit fungal growth effectively, making them candidates for treating fungal infections .

Agricultural Applications

1. Herbicidal Properties

The compound's structure suggests potential herbicidal activity. Research into related sulfonamide compounds has revealed their effectiveness in controlling weed growth, which is crucial for crop management .

2. Plant Growth Regulation

Some studies have explored the use of similar compounds as plant growth regulators, enhancing crop yields and resistance to environmental stressors. The incorporation of imidazole moieties is believed to play a role in modulating plant physiological processes .

Material Science Applications

1. Polymer Chemistry

The unique properties of 2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide make it a candidate for developing new materials. Its ability to form stable complexes with metals can be utilized in creating novel polymeric materials with enhanced mechanical and thermal properties .

2. Sensor Development

Due to its chemical reactivity and stability, this compound has potential applications in sensor technology. It can be used in the fabrication of sensors for detecting various analytes, including biomolecules and environmental pollutants .

Case Studies

Mecanismo De Acción

El mecanismo de acción de 2,4-Dicloro-N-(3-imidazol-1-il-propil)-3-metil-bencensulfonamida implica su interacción con objetivos moleculares específicos. El anillo imidazol puede unirse a enzimas o receptores, modulando su actividad. El grupo sulfonamida también puede interactuar con moléculas biológicas, afectando diversas vías.

Comparación Con Compuestos Similares

Bis-Imidazole/Benzimidazole Sulfonamides (Symmetrical Derivatives)

Synthesis: These compounds, described in , are synthesized via reaction of imidazole/benzimidazole with tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions. Potassium hydroxide deprotonates the heterocycle, enabling nucleophilic attack on sulfonate esters to form symmetrical bis-substituted sulfonamides . Key Differences:

- Symmetry: Unlike the target compound, these derivatives feature two imidazole/benzimidazole groups attached symmetrically to a diethanolamine core.

- Substituent Variation: The benzene rings in these analogs carry 4-substituents (e.g., methyl or halogens), whereas the target compound has 2,4-dichloro-3-methyl substitution. Properties: Symmetry may enhance crystallinity or alter solubility compared to mono-substituted analogs like the target compound.

3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide (CAS 53221-83-3)

Structure : This compound () shares a sulfonamide backbone but differs in:

- Benzene Substitution : 3-Chloro-4-methyl vs. the target’s 2,4-dichloro-3-methyl pattern.

- Heterocycle : A naphthoimidazole group replaces the simple imidazole, introducing extended aromaticity .

Implications : - The altered substitution pattern on the benzene ring may influence electronic properties (e.g., electron-withdrawing effects).

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis may follow a route similar to ’s method but with modified sulfonate esters to accommodate its unique substitution pattern.

- Structure-Activity Relationships (SAR) :

- Chlorine atoms at positions 2 and 4 (target compound) may enhance electron-withdrawing effects compared to 3-chloro-4-methyl substitution (), altering reactivity or target binding.

- Naphthoimidazole derivatives () could exhibit stronger π-π stacking interactions in biological systems compared to simpler imidazoles.

- Applications : While bis-imidazole sulfonamides () might serve as dual-targeting agents, the target compound’s asymmetry may offer selectivity advantages in drug design.

Actividad Biológica

2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a dichlorobenzene moiety and an imidazole ring, which contributes to its biological activity. The presence of chlorine atoms and the imidazole group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition of MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values comparable to conventional antibiotics. For example, it demonstrated MIC values of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli .

The mechanism underlying the biological activities of 2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide involves the inhibition of key enzymes involved in cancer cell proliferation and bacterial growth. Specifically, it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells as well as disrupt bacterial cell wall synthesis .

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at 10 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on resistant strains. The study concluded that this compound could serve as a lead for developing new antibiotics .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a substituted benzaldehyde derivative with a triazole precursor in absolute ethanol and glacial acetic acid under reduced pressure (4–6 hours) yields intermediates, which are further functionalized with sulfonamide groups . Purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodology :

- NMR/IR : Analyze characteristic peaks for sulfonamide (S=O stretching ~1350–1150 cm⁻¹), imidazole (C-H bending ~600–700 cm⁻¹), and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR) .

- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to determine bond lengths, angles, and crystal packing. For monoclinic systems (e.g., space group P21/c), refine data with MoKα radiation (λ = 0.71073 Å) .

Q. How to design in vitro assays for preliminary biological activity screening?

- Methodology : Prioritize enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) based on structural analogs like imidazo[1,2-a]pyrimidine derivatives . Use fluorescence polarization or calorimetry to measure binding affinity. Cell-based assays (e.g., cytotoxicity in HEK-293 or HeLa lines) require dose-response curves (0.1–100 μM) and controls for sulfonamide solubility (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay conditions?

- Methodology :

- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based efficacy (EC₅₀) to identify off-target effects .

- Solvent optimization : Test solubility in PEG-400 or cyclodextrin complexes to mitigate aggregation artifacts .

- Docking studies : Use AutoDock Vina to model ligand-receptor interactions and validate discrepancies between in silico predictions and experimental results .

Q. What strategies guide structure-activity relationship (SAR) studies for imidazole-sulfonamide hybrids?

- Methodology :

- Substituent variation : Modify the benzene ring (e.g., 2,4-dichloro vs. 3-methyl) or imidazole-propyl chain length to assess steric/electronic effects on activity .

- Bioisosteric replacement : Replace imidazole with triazole or pyrazole to evaluate metabolic stability (e.g., CYP450 inhibition assays) .

Q. How to analyze metabolic pathways using advanced mass spectrometry (MS)?

- Methodology :

- LC-HRMS : Use Q-TOF instruments to identify metabolites in hepatocyte incubations (e.g., phase I oxidation or glucuronidation). Monitor m/z shifts (+16 for hydroxylation, +176 for glucuronides) .

- Fragmentation patterns : Compare MS² spectra with synthetic standards to confirm metabolite structures .

Q. What computational approaches predict binding modes with target proteins?

- Methodology :

- Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS/AMBER) over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with sulfonamide S=O) .

- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinity differences between analogs .

Q. How to evaluate stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.